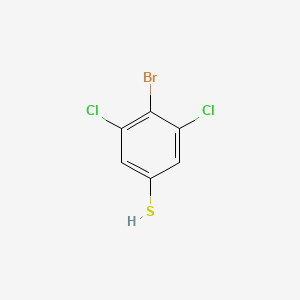

4-bromo-3,5-dichlorobenzene-1-thiol

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-dichlorobenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2S/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCVKCKFSUROSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3,5 Dichlorobenzene 1 Thiol

Advanced Strategies for Thiol Group Introduction on Halogenated Arenes

The introduction of a thiol group onto an aromatic ring, particularly one bearing multiple halogen substituents, can be achieved through several advanced synthetic methods. These strategies include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, rearrangement-based approaches, and electrochemical methods.

Nucleophilic Aromatic Substitution Pathways for Thiolation of Halogenated Benzene (B151609) Derivatives

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the introduction of a thiol group onto an activated aryl halide. In the context of 1-bromo-3,5-dichlorobenzene, the electron-withdrawing nature of the halogen atoms can facilitate nucleophilic attack. The reaction typically involves the displacement of one of the halogen atoms by a sulfur nucleophile.

A common source of the thiol group is sodium hydrosulfide (NaSH). The reaction of 1-bromo-3,5-dichlorobenzene with NaSH would be expected to proceed with the displacement of one of the chlorine atoms, as the carbon-chlorine bond is generally more susceptible to nucleophilic attack than the carbon-bromine bond in SNAr reactions, although relative reactivity can be influenced by reaction conditions. The general transformation is depicted below:

Reaction Scheme for Nucleophilic Aromatic Substitution:

To drive the reaction to completion and to handle the air-sensitive nature of the resulting thiol, the reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The resulting thiolate salt is then protonated during aqueous workup to yield the desired thiol.

| Parameter | Description |

| Substrate | 1-Bromo-3,5-dichlorobenzene |

| Reagent | Sodium hydrosulfide (NaSH) or other sulfur nucleophiles |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Conditions | Inert atmosphere, elevated temperatures may be required |

| Product | 4-Bromo-3,5-dichlorobenzene-1-thiol |

Metal-Catalyzed Thiolation Reactions of Bromo- and Dichlorobenzene Precursors

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. Palladium, copper, and nickel-based catalytic systems are commonly employed for the thiolation of aryl halides.

Palladium-Catalyzed Thiolation:

Palladium-catalyzed C-S cross-coupling reactions, often referred to as Buchwald-Hartwig amination analogues, can be employed to couple aryl halides with a variety of sulfur sources. For the synthesis of this compound, 1-bromo-3,5-dichlorobenzene can be reacted with a thiol surrogate, such as thiourea, in the presence of a palladium catalyst and a suitable ligand. The resulting intermediate is then hydrolyzed to afford the thiol.

A typical catalytic system would involve a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, for instance, Xantphos or BrettPhos. A base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle.

Copper-Catalyzed Thiolation:

Copper-catalyzed "Ullmann-type" reactions provide an alternative to palladium-based methods. These reactions often utilize more cost-effective copper catalysts. The reaction of 1-bromo-3,5-dichlorobenzene with a sulfur source like potassium thioacetate in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand like L-proline can lead to the formation of the corresponding thioacetate, which is then hydrolyzed to the thiol.

| Catalyst System | Typical Components | Reaction Conditions |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos) | Base (e.g., Cs₂CO₃), inert solvent (e.g., toluene, dioxane), elevated temperatures |

| Copper | CuI, Cu₂O with ligands (e.g., L-proline, phenanthroline) | Base (e.g., K₂CO₃), polar solvent (e.g., DMF, DMSO), elevated temperatures |

Rearrangement-Based Synthetic Approaches (e.g., Newman-Kwart Analogs for Halogenated Phenols)

The Newman-Kwart rearrangement offers an indirect method for the synthesis of aryl thiols from the corresponding phenols. organic-chemistry.orgwikipedia.org This thermal rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate to form an S-aryl thiocarbamate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, the precursor would be 4-bromo-3,5-dichlorophenol. This phenol would first be converted to the corresponding O-(4-bromo-3,5-dichlorophenyl) N,N-dimethylthiocarbamate by reaction with N,N-dimethylthiocarbamoyl chloride in the presence of a base. The thermal Newman-Kwart rearrangement of this intermediate, typically requiring high temperatures (200-300 °C), would yield the S-(4-bromo-3,5-dichlorophenyl) N,N-dimethylthiocarbamate. wikipedia.org Finally, hydrolysis with a strong base like potassium hydroxide would produce this compound. organic-chemistry.org Recent advancements have shown that palladium catalysis can significantly lower the required reaction temperatures for the rearrangement. organic-chemistry.org

Steps in the Newman-Kwart Rearrangement Approach:

Thiocarbamate Formation: Reaction of 4-bromo-3,5-dichlorophenol with N,N-dimethylthiocarbamoyl chloride.

Rearrangement: Heating the O-aryl thiocarbamate to induce the O-to-S aryl migration.

Hydrolysis: Base-mediated hydrolysis of the resulting S-aryl thiocarbamate to yield the thiophenol.

Electrochemical Methods for the Preparation of Halogenated Aryl Thiols

Electrochemical synthesis provides a green and often milder alternative for the formation of C-S bonds. One electrochemical approach involves the reduction of an aryl sulfonyl chloride. The precursor, 4-bromo-3,5-dichlorobenzene-1-sulfonyl chloride, can be electrochemically reduced at a suitable cathode material to generate the corresponding thiol. This method avoids the use of harsh chemical reducing agents.

Another electrochemical strategy could involve the direct thiolation of 1-bromo-3,5-dichlorobenzene. This might proceed through the electrochemical generation of a reactive sulfur species or by mediating a metal-catalyzed coupling process electrochemically.

Precursor Synthesis and Regioselective Halogenation for Target Compound Formation

The successful synthesis of this compound is critically dependent on the availability of the key precursor, 1-bromo-3,5-dichlorobenzene. The regioselective introduction of the halogen atoms onto the benzene ring is a crucial aspect of its synthesis.

Synthesis of 1-Bromo-3,5-dichlorobenzene and Structurally Related Halogenated Aromatic Intermediates

Several synthetic routes to 1-bromo-3,5-dichlorobenzene have been reported, starting from various readily available materials.

From Dichlorobenzene:

One common approach involves the bromination of m-dichlorobenzene. This electrophilic aromatic substitution reaction typically employs bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). google.com The directing effects of the two chlorine atoms favor bromination at the C5 position, leading to the desired 1-bromo-3,5-dichlorobenzene. However, this reaction can also produce other isomers, necessitating purification. An alternative is the isomerization of other monobromodichlorobenzene isomers in the presence of an aluminum halide to yield the thermodynamically more stable 1-bromo-3,5-dichlorobenzene. google.com

From Acetanilide:

A multi-step synthesis starting from acetanilide is also a viable route. google.com This process involves the chlorination of acetanilide, followed by deacetylation to produce a dichloroaniline. Subsequent bromination and deamination of the resulting bromo-dichloroaniline via a Sandmeyer-type reaction yields 1-bromo-3,5-dichlorobenzene. google.com

From 3,5-Dichlorophenylhydrazine Hydrochloride:

A more direct method involves the bromination of 3,5-dichlorophenylhydrazine hydrochloride. chemicalbook.com This reaction can be carried out using reagents such as boron tribromide in dimethyl sulfoxide to afford 1-bromo-3,5-dichlorobenzene in good yield. chemicalbook.com

| Starting Material | Key Reagents and Conditions | Product | Reference |

| m-Dichlorobenzene | Br₂, Lewis acid (e.g., FeBr₃, AlCl₃) | 1-Bromo-3,5-dichlorobenzene | google.com |

| Acetanilide | 1. Cl₂; 2. Deacetylation; 3. Br₂; 4. Deamination | 1-Bromo-3,5-dichlorobenzene | google.com |

| 3,5-Dichlorophenylhydrazine hydrochloride | BBr₃, DMSO, 80 °C | 1-Bromo-3,5-dichlorobenzene | chemicalbook.com |

Controlled Halogenation Strategies for Specific Substitution Patterns

One effective method involves the bromination of 1,3-dichlorobenzene. The two chlorine atoms direct the incoming electrophile (bromine) to the C5 position due to their ortho- and para-directing effects, albeit with deactivation of the ring. This deactivation necessitates the use of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to polarize the bromine molecule and facilitate electrophilic aromatic substitution.

Alternatively, a multi-step sequence starting from a more readily available precursor can offer greater control. For instance, the synthesis can commence with the chlorination of acetanilide. The acetamido group is a strongly activating and ortho-, para-directing group, which can be used to control the initial halogenation steps. Subsequent deacetylation to the corresponding aniline, followed by a Sandmeyer-type reaction, can introduce the desired halogen atoms at specific positions. Finally, removal of the amino group via diazotization and reduction completes the synthesis of the 1-bromo-3,5-dichlorobenzene core.

Optimization of Synthetic Protocols and Reaction Conditions for this compound

Once the 1-bromo-3,5-dichlorobenzene scaffold is in hand, the introduction of the thiol group at the C1 position is the next crucial transformation. Several methods can be employed, each requiring careful optimization of reaction conditions to achieve high yields, particularly given the electron-deficient nature of the polysubstituted aromatic ring. Two prominent strategies are the Newman-Kwart rearrangement and transition metal-catalyzed C-S coupling reactions.

Influence of Catalytic Systems on Reaction Efficiency

Transition metal catalysis offers a powerful and versatile approach for the formation of carbon-sulfur bonds. Both palladium and copper-based catalytic systems have been successfully employed for the thiolation of aryl halides.

Palladium-Catalyzed Thiolation: Palladium complexes, particularly those with bulky electron-rich phosphine ligands, are effective catalysts for the coupling of aryl halides with a variety of thiolating agents. Common thiol surrogates include thiourea, sodium hydrosulfide (NaSH), or protected thiols. The choice of ligand is critical in preventing catalyst deactivation and promoting the reductive elimination step of the catalytic cycle. For a sterically hindered and electron-poor substrate like 1-bromo-3,5-dichlorobenzene, ligands such as Xantphos or Buchwald-type biaryl phosphines can be particularly effective.

| Catalyst System | Thiolating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / Xantphos | Sodium thiomethoxide | Sodium tert-butoxide | Toluene | 100-120 | Moderate to Good |

| Pd(OAc)₂ / cataCXium A | Thiourea (followed by hydrolysis) | K₂CO₃ | DMF | 110-130 | Good |

Copper-Catalyzed Thiolation: Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides a more economical alternative to palladium catalysis. Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA). These ligands enhance the solubility and reactivity of the copper catalyst. Thiourea is a frequently used and inexpensive sulfur source in these reactions. scispace.com

| Catalyst System | Thiolating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI / 1,10-Phenanthroline | Thiourea (followed by hydrolysis) | Cs₂CO₃ | Dioxane | 100-120 | Good to Excellent |

| CuI / DMEDA | Potassium thioacetate (followed by hydrolysis) | K₃PO₄ | DMSO | 120-140 | Good |

The presence of multiple halogen substituents on the aromatic ring can influence the reactivity, with the C-Br bond being more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited for selective thiolation at the bromine-bearing position.

Solvent Effects and Temperature Control in High-Yield Synthesis

The choice of solvent and precise temperature control are paramount for the successful synthesis of this compound, particularly in the context of the Newman-Kwart rearrangement.

The Newman-Kwart rearrangement is a thermal intramolecular reaction that converts an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol. This method requires the initial conversion of the corresponding phenol (4-bromo-3,5-dichlorophenol) to its O-aryl thiocarbamate derivative.

The rearrangement step is typically conducted at high temperatures, often in the range of 200-300 °C. wikipedia.org The electron-withdrawing nature of the three halogen substituents on the benzene ring facilitates the nucleophilic attack of the sulfur atom on the ipso-carbon, potentially allowing for a lower rearrangement temperature compared to electron-rich systems. organic-chemistry.org

Solvent Selection: High-boiling point, polar aprotic solvents are generally preferred for the Newman-Kwart rearrangement to ensure the reaction mixture remains in the liquid phase at the required high temperatures and to help stabilize the polar transition state. organic-chemistry.org Diphenyl ether, N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF) are suitable solvent choices. organic-chemistry.org

Temperature Control: Precise temperature control is crucial to achieve a high yield of the rearranged product while minimizing thermal decomposition and side reactions. The optimal temperature must be determined empirically for this specific substrate. A gradual increase in temperature to the desired point and maintaining it for the duration of the reaction is key.

| Solvent | Temperature Range (°C) | Reaction Time (h) | Outcome |

| Diphenyl ether | 220-250 | 2-4 | Good conversion, potential for side products |

| N-Methyl-2-pyrrolidone (NMP) | 200-230 | 3-6 | Good conversion, easier workup |

| Dimethylformamide (DMF) | 150-180 (under pressure) | 6-12 | Lower temperature, requires sealed vessel |

Recent advancements have shown that the Newman-Kwart rearrangement can be facilitated at significantly lower temperatures using palladium catalysis or photoredox catalysis, offering milder and more energy-efficient alternatives to the traditional thermal conditions. wikipedia.orgchem-station.com

Chemical Reactivity and Derivatization Strategies of 4 Bromo 3,5 Dichlorobenzene 1 Thiol

Functionalization of the Thiol Moiety

The thiol group (-SH) of 4-bromo-3,5-dichlorobenzene-1-thiol is a key site for a variety of chemical modifications. Its nucleophilic nature and susceptibility to oxidation allow for the introduction of diverse functionalities, leading to a broad spectrum of derivatives.

Thiol-Ene Click Chemistry with Unsaturated Substrates

Thiol-ene click chemistry has emerged as a highly efficient and versatile method for the functionalization of thiols. nih.govresearchgate.net This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond ('ene'), proceeding with high yields and minimal byproducts. researchgate.net The reaction can be initiated by various methods, including photochemical or thermal means. researchgate.net

In the context of this compound, this strategy allows for the facile attachment of a wide range of unsaturated molecules. For instance, reaction with vinyl or allyl-containing substrates can introduce new carbon-carbon bonds and functionalities. The versatility of this approach is highlighted by its use in modifying surfaces and synthesizing polymers. nih.gov The thiol-ene reaction is known for its tolerance to various functional groups, making it an ideal choice for the derivatization of this multifunctional aromatic thiol. researchgate.net

Table 1: Examples of Thiol-Ene Click Reactions

| Thiol | Ene Substrate | Initiator | Product |

| This compound | Allyl alcohol | AIBN (thermal) | 3-((4-Bromo-3,5-dichlorophenyl)thio)propan-1-ol |

| This compound | N-Vinylpyrrolidone | UV light | 2-((4-Bromo-3,5-dichlorophenyl)thio)ethyl)-1-pyrrolidinone |

This table presents hypothetical examples based on the principles of thiol-ene chemistry to illustrate potential applications.

Oxidative Transformations to Sulfides, Disulfides, and Higher Oxidation States

The thiol group is readily oxidized to form various sulfur-containing functional groups. Mild oxidation of this compound can lead to the corresponding disulfide, 1,2-bis(4-bromo-3,5-dichlorophenyl)disulfane. This transformation can be achieved using a variety of oxidizing agents.

Further oxidation under more vigorous conditions can yield sulfinic acids and sulfonic acids, which are valuable intermediates in their own right. The controlled oxidation to sulfides can also be achieved. For instance, reaction with alkyl halides in the presence of a base can form thioethers (sulfides). While specific examples for this compound are not prevalent in the provided search results, the general reactivity of thiols supports these transformations.

Alkylation and Acylation Reactions of the Thiol Group

The nucleophilic character of the thiol group allows for straightforward alkylation and acylation reactions. In the presence of a base, the thiol can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to form thioethers and thioesters, respectively.

These reactions provide a reliable method for introducing a wide range of organic moieties at the sulfur atom, further expanding the synthetic utility of this compound.

Reactivity of the Aromatic Halogen Substituents (Bromine and Chlorine)

The benzene (B151609) ring of this compound is adorned with three halogen atoms, each offering a potential site for further functionalization. The differential reactivity of bromine versus chlorine under specific reaction conditions allows for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a powerful tool for replacing halogen atoms on an aromatic ring with a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com While the thiol group is not a strong activating group, the cumulative electron-withdrawing effect of the three halogen atoms can facilitate SNAr reactions under appropriate conditions.

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. nih.gov However, the specific conditions and the nature of the nucleophile can influence this trend. For instance, reactions with strong nucleophiles like thiolates can lead to the displacement of one or more halogen atoms. nih.gov The substitution can occur with various nucleophiles including amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. nih.govmdpi.com The regioselectivity of these substitutions can often be controlled by the reaction conditions. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) Involving Halogen Sites

Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.orglibretexts.org The halogen atoms on this compound serve as excellent handles for these reactions.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon bonds. nobelprize.orgtcichemicals.com The reactivity of aryl halides in Suzuki-Miyaura coupling typically follows the order I > Br > Cl. uwindsor.ca This differential reactivity allows for the selective coupling at the bromine position of this compound, leaving the chlorine atoms intact for subsequent transformations. uwindsor.ca A variety of aryl and heteroaryl groups can be introduced using this method. nih.govresearchgate.netsemanticscholar.org

The Stille reaction utilizes organotin reagents and offers another powerful method for carbon-carbon bond formation. libretexts.org Similar to the Suzuki-Miyaura reaction, the Stille coupling can be performed selectively at the more reactive bromo position. researchgate.net

The Negishi reaction employs organozinc reagents and is also a valuable tool for creating new carbon-carbon bonds. nobelprize.org It is known for its high functional group tolerance. nobelprize.org

These cross-coupling reactions significantly enhance the synthetic potential of this compound, allowing for the construction of complex biaryl and heterobiaryl structures. tcichemicals.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Product (Illustrative) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 3,5-Dichloro-4-phenylbenzene-1-thiol |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 3,5-Dichloro-4-vinylbenzene-1-thiol |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 3,5-Dichloro-4-phenylbenzene-1-thiol |

This table presents hypothetical examples based on established palladium-catalyzed cross-coupling reactions to demonstrate the potential transformations of the title compound.

Ullmann Coupling Reactions for Dimerization and Polymerization

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents a classical method for the formation of biaryl compounds and has been extended to the synthesis of polymers. uwindsor.ca In the context of this compound, the presence of a bromine atom suggests the potential for Ullmann-type coupling reactions. Such reactions could theoretically lead to the formation of a dimer, 1,2-bis(3,5-dichloro-4-mercaptophenyl)acetylene, or, under appropriate conditions, polymerization to yield poly(phenylene sulfide) derivatives.

However, a comprehensive review of the scientific literature and chemical databases did not yield specific examples of Ullmann coupling reactions, either for dimerization or polymerization, being performed on this compound. While related processes such as thiol-bromo click polymerization have been reported for other aromatic thiols and bromoarenes, dedicated studies on the Ullmann coupling of this particular substituted thiophenol are not presently available in the public domain. wikipedia.orgbaranlab.orgorganic-chemistry.org

Reactivity of the Aromatic Ring System

The electronic nature of the substituents on the benzene ring of this compound dictates its reactivity towards further functionalization. The thiol group is an ortho-, para-directing activator, while the chlorine and bromine atoms are deactivating, ortho-, para-directing groups. The combined influence of these groups, along with potential steric hindrance, determines the regioselectivity of reactions on the aromatic ring.

Electrophilic aromatic substitution provides a direct route to introduce new functional groups onto the benzene ring. For this compound, the single available hydrogen atom on the ring is positioned between two chlorine atoms. The directing effects of the thiol and halogen substituents would influence the feasibility and outcome of electrophilic substitution at this position.

Despite the theoretical potential for reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, a detailed search of available scientific literature revealed no specific studies or documented outcomes for electrophilic aromatic substitution reactions performed on this compound. Therefore, experimental data on the regioselectivity and reaction conditions for such transformations are not available.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, the thiol group (or its corresponding thiolate anion formed in the presence of the organolithium base) can act as a DMG. researchgate.net This would direct the deprotonation of the hydrogen atom at the C2 position, which is ortho to the thiol group.

However, a significant competing reaction in molecules containing bromo or iodo substituents is lithium-halogen exchange. uwindsor.ca This process, where the organolithium reagent exchanges its lithium atom for the halogen on the aromatic ring, is often faster than directed ortho-deprotonation for bromides and iodides. uwindsor.ca In the case of this compound, treatment with an organolithium reagent could therefore lead to two potential intermediates:

Directed ortho-Metalation: Deprotonation at the C2 position, directed by the thiolate group.

Lithium-Bromine Exchange: Formation of a lithiated species at the C4 position where the bromine atom was originally located.

The relative rates of these two pathways would depend on factors such as the specific organolithium reagent used, the solvent system, and the reaction temperature. While the principles of DoM and lithium-halogen exchange are well-established for a variety of substituted arenes, including thiophenols and haloarenes, no specific experimental studies detailing the application of directed metalation strategies to this compound have been found in the reviewed literature. Consequently, there is no available data to construct a table of reaction conditions or product distributions for this specific substrate.

Applications in Advanced Organic Synthesis and Materials Science

4-Bromo-3,5-dichlorobenzene-1-thiol as a Versatile Synthetic Building Block

The unique molecular architecture of this compound, featuring a reactive thiol group and multiple halogen substituents on a benzene (B151609) ring, establishes it as a valuable precursor in the synthesis of complex molecules and functional materials. The thiol group offers a nucleophilic center and an anchor point to metal surfaces, while the bromine and chlorine atoms provide sites for various chemical modifications, including cross-coupling reactions.

The dual reactivity of its functional groups makes this compound an ideal starting material for creating a diverse array of heterocyclic compounds. The thiol group can readily undergo cyclization with appropriate reagents to form sulfur-containing rings, which are integral to many pharmaceutical and agrochemical compounds. Concurrently, the halogen atoms can be selectively substituted or engaged in metal-catalyzed cross-coupling reactions to build greater molecular complexity. This allows for the systematic construction of elaborate heterocyclic systems.

The distinct reactivities of the thiol and halogen moieties facilitate the incorporation of this compound into polymeric structures. The thiol group can participate in highly efficient "click" chemistry reactions, such as thiol-ene and thiol-yne additions, which are widely used for polymer synthesis and modification. Furthermore, the halogen atoms, particularly the bromine, can act as a handle for polymerization through cross-coupling methods like Suzuki or Stille reactions. This selective reactivity enables the design of well-defined polymers with tailored functionalities.

The specific arrangement of the thiol and halogen atoms on the aromatic core of this compound makes it a key component in the construction of supramolecular assemblies. The thiol group can serve as a precise coordination site for metal ions, while the halogen atoms can engage in halogen bonding—a directional non-covalent interaction crucial for crystal engineering. This interplay of functionalities allows for the programmed self-assembly of intricate molecular architectures with potential applications in molecular recognition and the development of novel materials.

Self-Assembled Monolayers (SAMs) Utilizing Halogenated Thiophenols

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on surfaces. The strong affinity of sulfur for noble metals makes thiophenols, including halogenated variants like this compound, excellent candidates for forming SAMs on gold, silver, and other metal substrates. The presence of halogen atoms can significantly tune the electronic properties, wettability, and stability of these surfaces.

The fabrication of SAMs from halogenated thiophenols typically involves the immersion of a clean noble metal substrate into a dilute solution of the thiophenol. The molecules then spontaneously adsorb onto the surface through the formation of a strong metal-sulfur bond. Key parameters that influence the quality of the resulting monolayer include the choice of solvent, the concentration of the solution, and the duration of immersion. Following the assembly, the substrate is rinsed to remove any non-adsorbed molecules, leaving a uniform monolayer.

| Parameter | Description |

| Substrate | Typically a noble metal such as gold, silver, or platinum. |

| Thiol Solution | A dilute solution of the halogenated thiophenol in a suitable organic solvent. |

| Immersion Time | The duration for which the substrate is exposed to the thiol solution, allowing for monolayer formation. |

| Rinsing | Post-assembly step to remove physisorbed molecules. |

Advanced surface science techniques are employed to characterize these monolayers.

| Analytical Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition and chemical states of atoms in the SAM. |

| Scanning Tunneling Microscopy (STM) | Provides real-space images of the molecular packing and surface morphology. |

| Contact Angle Goniometry | Measures the surface wettability, which is influenced by the terminal functional groups of the SAM. |

Research indicates that the presence and position of halogen atoms can lead to distinct packing arrangements compared to their non-halogenated counterparts. This altered packing can, in turn, modify the electronic landscape and physical characteristics of the surface, offering a route to finely tune surface properties for specific applications.

Ligand Design in Coordination Chemistry

The thiol group of this compound is a versatile ligand for a wide range of metal ions. Upon deprotonation, the resulting thiolate can coordinate to transition metals, forming stable metal-sulfur bonds. The electronic properties of the ligand, and consequently the reactivity of the metal center, can be fine-tuned by the halogen substituents on the aromatic ring.

Development of Thiolate Ligands for Transition Metal Catalysis

In the field of transition metal catalysis, the electronic nature of the ligands surrounding the metal center plays a crucial role in the catalytic activity and selectivity. The electron-withdrawing nature of the chlorine and bromine atoms in this compound makes the thiolate a weaker electron donor compared to simple alkyl or aryl thiolates. This can stabilize the metal center in a higher oxidation state and modulate its reactivity in catalytic cycles, such as those found in cross-coupling reactions or oxidation catalysis.

The steric bulk of the halogen atoms can also influence the coordination environment around the metal center, potentially creating specific binding pockets that can lead to enhanced selectivity in catalytic transformations.

Synthesis of Metal-Organic Frameworks (MOFs) with Halogenated Thiolate Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic linkers. rsc.org The properties of MOFs can be systematically tuned by modifying the metal unit or the organic linker. rsc.org The use of halogenated linkers, such as those derived from this compound, can introduce new functionalities and properties to the resulting MOFs. alfa-chemistry.com

The incorporation of halogen atoms into the MOF structure can lead to several advantageous effects:

Tunable Pore Environments: The halogen atoms lining the pores of the MOF can create specific interaction sites for gas molecules, leading to enhanced selectivity in gas storage and separation applications. alfa-chemistry.com For instance, the polarizability of the C-Br and C-Cl bonds can lead to favorable interactions with polarizable gases like CO2.

Modified Electronic Properties: Halogenation of the organic linkers can alter the electronic band structure of the MOF, which can be beneficial for applications in photocatalysis and sensing. nih.gov The introduction of heavy atoms like bromine can also promote intersystem crossing, potentially enhancing phosphorescence for sensing applications.

Enhanced Stability: In some cases, the presence of halogen atoms can increase the chemical and thermal stability of the MOF structure.

The synthesis of MOFs using thiol-based linkers is an emerging area of research. rsc.org The strong coordination of the thiolate to the metal centers can lead to robust frameworks. While direct synthesis with this compound as a primary linker might be challenging due to the potential for disulfide bond formation, it can be incorporated through post-synthetic modification of a pre-formed MOF.

Below is a table summarizing the potential impact of incorporating this compound into a MOF structure compared to a non-halogenated analogue.

| MOF Property | MOF with Benzenethiolate Linker | MOF with 4-Bromo-3,5-dichlorothiophenolate Linker |

| Pore Surface Polarity | Low | Moderate-High |

| Selectivity for CO2 | Moderate | Potentially High |

| Photocatalytic Activity | Dependent on metal and linker chromophore | Potentially enhanced due to modified band gap |

| Framework Stability | Variable | Potentially Increased |

Computational and Theoretical Investigations of 4 Bromo 3,5 Dichlorobenzene 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of molecules. These methods provide insights into the distribution of electrons and the nature of chemical bonds, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a good balance of accuracy and computational cost. For 4-bromo-3,5-dichlorobenzene-1-thiol, DFT calculations would be employed to determine its optimized geometric structure and various electronic properties.

The optimization of the molecular geometry would reveal key bond lengths and angles, providing a foundational understanding of its three-dimensional structure. Based on studies of similar halogenated aromatic compounds, the benzene (B151609) ring is expected to be nearly planar, with the sulfur atom of the thiol group lying slightly out of the plane. The C-S bond length and the S-H bond length are critical parameters that influence the thiol group's reactivity. The presence of three halogen atoms (one bromine and two chlorine) on the benzene ring is expected to influence the ring's geometry and electronic distribution due to their steric bulk and electronegativity.

Below is a table of hypothetical yet realistic optimized geometric parameters for this compound, derived from DFT calculations on analogous compounds.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | 1.895 |

| C-Cl Bond Length (Å) | 1.738 |

| C-S Bond Length (Å) | 1.775 |

| S-H Bond Length (Å) | 1.345 |

| C-C-C Bond Angle (°) | 119.5 - 120.5 |

| C-S-H Bond Angle (°) | 99.5 |

| Dihedral Angle (C-C-S-H) (°) | ~5 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its tendency to undergo electronic excitation.

For this compound, the HOMO is expected to be primarily localized on the sulfur atom and the aromatic ring, indicating that these are the most nucleophilic sites. The LUMO, on the other hand, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms. The presence of these halogens is predicted to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity towards nucleophiles. nih.govresearchgate.netnih.gov

The electron density distribution, often visualized through electrostatic potential maps, would show regions of high and low electron density. In this compound, the electronegative halogen atoms and the sulfur atom would lead to a non-uniform distribution of electron density. A region of negative electrostatic potential is expected around the sulfur atom, while the hydrogen of the thiol group and the regions around the halogen atoms would exhibit positive electrostatic potential, particularly a "sigma-hole" on the bromine atom. kyoto-u.ac.jprsc.org

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling offers a powerful approach to predict the reactivity of a molecule and to elucidate the detailed mechanisms of its reactions. By mapping out the potential energy surface of a reaction, key transition states and intermediates can be identified, providing a deeper understanding of the reaction kinetics and thermodynamics.

Energetic Profiles and Transition State Analysis for Key Reactions

The thiol group (-SH) is a key reactive site in this compound, capable of participating in various reactions such as deprotonation, oxidation, and nucleophilic substitution. Computational modeling can be used to construct the energetic profiles for these reactions. For instance, the deprotonation of the thiol to form the thiolate anion is a fundamental reaction. DFT calculations can predict the pKa of the thiol group, which is expected to be lower (more acidic) than that of unsubstituted benzenethiol (B1682325) due to the electron-withdrawing effects of the halogens.

For a representative reaction, such as the S-alkylation of the corresponding thiolate with an alkyl halide, computational analysis can identify the transition state structure and calculate the activation energy. This provides a quantitative measure of the reaction rate. The reaction is expected to proceed via an SN2 mechanism, and the calculated energetic profile would show the energy changes as the reactants are converted to products through the transition state.

Assessment of Regioselectivity and Stereoselectivity in Derivatization

The benzene ring of this compound can undergo electrophilic aromatic substitution. The existing substituents (Br, Cl, and SH) will direct incoming electrophiles to specific positions on the ring. The thiol group is an ortho-, para-directing group, while the halogens are also ortho-, para-directing but deactivating. Computational methods can be used to assess the regioselectivity of such reactions by calculating the activation energies for electrophilic attack at the different available positions on the ring. The position with the lowest activation energy will be the most favored site of reaction. Given the substitution pattern, the remaining hydrogen atom at the C2 position is a likely site for substitution, and computational analysis can quantify this preference.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its interactions with neighboring molecules are critical determinants of its physical properties and biological activity. Computational methods are well-suited to explore these aspects.

The primary conformational flexibility in this compound arises from the rotation of the thiol group around the C-S bond. Computational scans of the potential energy surface as a function of the C-C-S-H dihedral angle can identify the most stable conformers and the energy barriers between them. It is anticipated that the conformer where the S-H bond is nearly coplanar with the benzene ring will be the most stable due to favorable electronic interactions.

| Interaction Type | Predicted Energy (kcal/mol) |

|---|---|

| Hydrogen Bonding (S-H···S) | -2.5 to -4.0 |

| Halogen Bonding (C-Br···S) | -1.5 to -3.0 |

| Pi-Stacking | -3.0 to -5.0 |

Investigation of Intramolecular Hydrogen Bonding and Halogen Bonding

The structure of this compound, with its thiol group (-SH) and adjacent halogen atoms (bromine and chlorine), suggests the potential for various non-covalent intramolecular interactions that can influence its conformation and reactivity. These include intramolecular hydrogen bonds and halogen bonds.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond could potentially form between the hydrogen atom of the thiol group and one of the adjacent chlorine atoms. This type of interaction is plausible in aromatic systems where the geometry allows for the formation of a stable ring-like structure. mdpi.comnih.gov The strength of such a bond would depend on the S-H···Cl angle and distance, as well as the electronic effects of the other substituents on the benzene ring. Computational studies on similar aromatic thiols and phenols have shown that the presence of electron-withdrawing groups, such as halogens, can influence the acidity of the thiol proton and the hydrogen-bonding capabilities of the molecule. nih.gov The formation of a quasi-aromatic ring through such hydrogen bonding can stabilize a planar conformation of the molecule. mdpi.com

In related systems, such as 1-acyl thioureas, both intra- and intermolecular hydrogen bonding have been investigated through experimental and theoretical approaches, highlighting the importance of these interactions in determining molecular conformation. researchgate.net Theoretical studies on flavonoid cocrystals also underscore the significant role of intramolecular hydrogen bonds in directing intermolecular interactions and crystal formation. nih.gov

Intramolecular Halogen Bonding:

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. umich.eduarxiv.orgnih.gov In this compound, an intramolecular halogen bond could theoretically occur between the bromine atom and the sulfur atom of the thiol group, or between one of the chlorine atoms and the sulfur atom. The likelihood and strength of such bonds would be influenced by the positive electrostatic potential on the halogen atoms. Generally, the strength of halogen bonds follows the trend I > Br > Cl > F. nih.gov

Computational studies on halogenated tubercidin (B1682034) complexes have confirmed the presence of halogen bonding with biological receptors, with the interaction energy increasing with the size of the halogen atom. nih.gov Research on halogen bonding in molecular salts of 5-bromocytosine (B1215235) has also revealed weak to moderate C-Br···O halogen bonds. nih.gov Theoretical calculations are crucial for quantifying the nature and strength of these interactions. umich.edunih.gov The presence of multiple halogen atoms in this compound could lead to a competitive interplay of potential halogen bonds.

| Interaction Type | Donor | Acceptor | Predicted Bond Energy (kcal/mol) | Predicted Bond Length (Å) |

| Hydrogen Bond | S-H | Cl | 1 - 4 | 2.5 - 3.0 |

| Halogen Bond | C-Br | S | 2 - 5 | 3.0 - 3.5 |

| Halogen Bond | C-Cl | S | 1 - 3 | 3.1 - 3.6 |

Note: The values in this table are estimations based on computational studies of similar halogenated aromatic compounds and have not been experimentally determined for this compound.

Modeling of Molecular Adsorption on Surfaces relevant to SAM Formation

The formation of self-assembled monolayers (SAMs) by aromatic thiols on noble metal surfaces, particularly gold, is a well-studied phenomenon. acs.orgrsc.orginrim.itresearchgate.netresearchgate.netholycross.eduresearchgate.net Computational modeling plays a vital role in understanding the thermodynamics, kinetics, and structural organization of these monolayers. For this compound, the adsorption process would be primarily driven by the strong interaction between the sulfur atom of the thiol group and the gold surface, leading to the formation of a gold-thiolate bond. rsc.orgresearchgate.net

Adsorption Energetics and Conformation:

Computational studies, often employing density functional theory (DFT), are used to calculate the binding energies of thiols to gold surfaces. researchgate.net For thiophenol, the adsorption is a dissociative process where the S-H bond breaks, and the sulfur atom binds to the gold surface. acs.orgresearchgate.net The presence of halogen substituents on the aromatic ring is expected to influence the electronic properties of the molecule and, consequently, its interaction with the surface. The electron-withdrawing nature of bromine and chlorine atoms could affect the charge distribution in the aromatic ring and the strength of the gold-thiolate bond. researchgate.net

Modeling of SAM Structure and Properties:

Molecular dynamics (MD) simulations are frequently used to model the dynamic process of SAM formation and to predict the final ordered structure. inrim.it These simulations can provide insights into the arrangement of molecules on the surface, the formation of domains, and the influence of solvent and temperature on the self-assembly process. For di-thiol molecules, the adsorption conditions can influence whether one or both thiol groups bind to the surface. mdpi.com

The electronic properties of the resulting SAM, such as its ability to block electron transfer, are also a subject of computational investigation. holycross.edu The halogen atoms in this compound would introduce a significant dipole moment in the monolayer, which could be tuned to modify the work function of the gold surface.

| Parameter | Typical Computational Method | Significance for this compound |

| Adsorption Energy | Density Functional Theory (DFT) | Determines the stability of the SAM. Halogen substituents may modulate this energy. |

| Molecular Orientation | DFT, Molecular Dynamics (MD) | Influences the packing density and thickness of the monolayer. Steric effects of Br and Cl are important. |

| Surface Coverage | MD, Monte Carlo Simulations | Determines the density of the SAM. The size of the molecule dictates the maximum achievable coverage. |

| Electronic Structure | DFT | Predicts the impact of the SAM on the electronic properties of the gold surface. |

| Intermolecular Interactions | DFT, MD | Governs the long-range order and stability of the SAM. Halogen-halogen and halogen-π interactions may be present. |

Emerging Research Directions and Future Outlook for 4 Bromo 3,5 Dichlorobenzene 1 Thiol

Development of Green and Sustainable Synthetic Pathways

The synthesis of specialty chemicals is increasingly scrutinized through the lens of environmental impact and sustainability. Traditional methods for creating halogenated thiophenols can involve harsh reagents and generate significant waste. Future research is pivoting towards greener alternatives that are more efficient and environmentally benign.

Key research efforts are focused on minimizing hazardous substances, reducing energy consumption, and utilizing renewable feedstocks. For a compound like 4-bromo-3,5-dichlorobenzene-1-thiol, this involves rethinking the introduction of both the halogen atoms and the thiol group. One promising approach is the use of copper-mediated halocyclization reactions, which can proceed in environmentally friendly solvents like ethanol (B145695) and utilize simple, non-toxic inorganic reagents. nih.gov Such methods have been successful in the synthesis of various halogenated heterocycles and could be adapted for thiophenol derivatives. nih.gov

Another area of green synthesis is the development of metal-free catalytic systems. For instance, the conversion of thiols into other functional groups, such as sulfonyl halides, has been achieved using metal-free, aerobic conditions with oxygen as the terminal oxidant. researchgate.net Applying these principles could lead to sustainable methods for producing derivatives of this compound with reduced solvent usage and without the need for heavy metal catalysts. researchgate.net The overarching goal is to develop synthetic routes with high atom economy, minimizing waste and environmental impact from production to final application.

Table 1: Potential Green Synthetic Strategies

| Synthetic Approach | Key Features | Potential "Green" Advantages |

|---|---|---|

| Copper-Mediated Halocyclization | Uses a copper catalyst and sodium halides in an ethanol solvent. nih.gov | Avoids harsh solvents and toxic cyclizing agents; proceeds under mild conditions. nih.gov |

| Metal-Free Aerobic Oxidation | Employs ammonium (B1175870) nitrate (B79036) and oxygen as the oxidant system in aqueous solutions. researchgate.net | Eliminates the need for metal catalysts; uses a clean terminal oxidant (oxygen); reduces solvent waste. researchgate.net |

| Bio-catalytic Halogenation | Utilizes halogenase enzymes to achieve specific halogenation. dtu.dk | High selectivity under mild, aqueous conditions; potential for sustainable production in microbial systems. dtu.dk |

Exploration of Novel Reactivity Modalities and Cascade Reactions

The chemical behavior of this compound is dictated by its functional groups: the nucleophilic thiol (-SH) and the substituted benzene (B151609) ring. While classic thiol and aromatic chemistry is well-understood, emerging research seeks to uncover new reaction pathways that can build molecular complexity efficiently.

Novel reactivity modalities focus on activating the compound in unconventional ways. For example, photoinduced radical reactions are gaining traction. Research has shown that related compounds like α-bromoallylsilane can undergo sulfonylation through a process involving photoinduced radical sulfur dioxide insertion, suggesting that the bromo- and chloro-substituents on the benzene ring could be targeted in similar radical-based transformations. acs.org

Cascade reactions, or tandem reactions, are a cornerstone of efficient synthesis, allowing for the formation of multiple chemical bonds in a single procedural step. The thiol group is an excellent participant in such reactions. For instance, eco-friendly organocatalytic processes have been developed for the reaction between ynals and thiols to create multifunctional sulfur-containing compounds. mdpi.com Adapting this chemistry to this compound could provide rapid access to a library of complex derivatives for screening in materials science and medicinal chemistry. The interplay between the thiol group and the halogen atoms could also be exploited in transition-metal-catalyzed cross-coupling cascades to build intricate molecular architectures.

Table 2: Emerging Reactivity Modalities

| Reaction Type | Reactive Group | Potential Outcome |

|---|---|---|

| Thiol-Ene Click Chemistry | Thiol (-SH) | Covalent grafting onto surfaces or polymers under mild, often photo-induced, conditions. researchgate.net |

| Organocatalytic Thiol Addition | Thiol (-SH) | Efficient, metal-free formation of thioesters or sulfenyl-substituted aldehydes from ynals. mdpi.com |

| Photoinduced Radical Reactions | Aromatic C-Br bond | Insertion of functional groups like SO2 to form novel sulfonyl derivatives. acs.org |

| Cross-Coupling Cascades | Thiol (-SH) and C-Br/C-Cl | Sequential bond formation to build complex heterocyclic or polycyclic aromatic structures. |

Application in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry and nanotechnology rely on the principle of self-assembly, where molecules spontaneously organize into well-defined, functional structures. The thiol group is a premier anchoring group in this field, known for its strong affinity for noble metal surfaces, particularly gold.

The future for this compound in this area lies in its use as a building block for creating functional self-assembled monolayers (SAMs). When exposed to a gold surface, the thiol group would chemisorb, leading to a dense, organized monolayer where the 4-bromo-3,5-dichlorophenyl groups are oriented away from the surface. These halogen atoms are not merely passive substituents; they precisely control the packing of the monolayer and offer reactive handles for post-assembly modification. This "click-on-surface" approach allows for the creation of highly complex and tailored surfaces.

In nanotechnology, these functionalized surfaces are critical. For example, SAMs formed from this thiol could be used to control the surface properties of gold nanoparticles, tuning their solubility, stability, and biological interactions. The presence of bromine and chlorine atoms imparts specific electronic and steric properties that can be used to direct the assembly of nanoparticles into larger, ordered arrays for applications in plasmonics and sensing. The use of thiol-ene click chemistry, a highly efficient and mild reaction, further enables the covalent attachment of this and other thiols to silicon and other semiconductor surfaces, opening pathways toward biofunctional electronics. researchgate.net

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The most exciting future prospects for this compound are found at the intersection of traditional disciplines. The properties inherent in this molecule make it a valuable tool for collaborative research across chemistry, materials science, and engineering.

Chemistry & Materials Science: Chemists can synthesize derivatives of the thiol, while materials scientists can incorporate them into new materials. For example, by leveraging the reactivity of the thiol group, the compound can be grafted onto polymer backbones, creating functionalized polyesters with unique properties. researchgate.net These new polymers could have applications as advanced coatings, membranes, or smart materials that respond to external stimuli.

Nanotechnology & Engineering: The ability of this compound to form robust SAMs on metal surfaces is of great interest to engineers developing next-generation sensors and electronic devices. researchgate.net The organized monolayer can act as a dielectric layer, a chemical resist, or a platform for immobilizing biomolecules for biosensing applications. For instance, functionalizing a sensor surface with this thiol could create a specific binding site for detecting environmental pollutants or biological targets. Research into the functionalization of metal surfaces has shown that such tailored interfaces can be used to create membranes for highly efficient oil-water separation, demonstrating a practical engineering application. acs.org

This interdisciplinary synergy ensures that the fundamental chemical properties of this compound are translated into tangible technological advancements.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-3,5-dichlorobenzene-1-thiol, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or halogen-exchange reactions. For example, bromine and chlorine substituents can be introduced using precursors like 3,5-dichlorobenzenethiol with brominating agents (e.g., N-bromosuccinimide). Optimization involves controlling temperature (e.g., 0–5°C for bromination to avoid over-substitution) and solvent polarity (e.g., DMF for NAS reactions) . Purity can be monitored via HPLC (retention time ~1.68 minutes under TFA-modified conditions) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers to achieve baseline separation of impurities (e.g., retention time 1.64–1.68 minutes) .

- Spectroscopy : Confirm the thiol (-SH) group via IR (S-H stretch ~2550 cm⁻¹) and verify substitution patterns using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.44–8.07 ppm in DMSO-d₆) .

- Mass spectrometry : LCMS analysis (e.g., m/z 294 [M+H]⁺ for intermediates) ensures correct molecular weight .

Q. What are the key stability considerations for handling and storing this compound?

- The thiol group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C in amber vials. Stabilize solutions with reducing agents (e.g., dithiothreitol) or antioxidants (e.g., BHT). Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

- Use kinetic isotope effects (KIEs) and intermediate trapping (e.g., with TEMPO for radical pathways). For Suzuki-Miyaura coupling, track Pd catalyst coordination via ³¹P NMR and identify intermediates via high-resolution LCMS (e.g., m/z 554 [M+H]⁺ for palladacycles) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks or LCMS adducts)?

- NMR discrepancies : Employ 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of aromatic protons in sterically hindered derivatives .

- LCMS anomalies : Use collision-induced dissociation (CID) to identify adducts (e.g., sodium or solvent clusters). Compare retention times with authentic standards under identical conditions (e.g., QC-SMD-TFA05 method) .

Q. How can the stereoelectronic effects of bromine and chlorine substituents influence the compound’s reactivity in catalytic systems?

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Bromine’s polarizability enhances electrophilic aromatic substitution rates, while chlorine’s inductive effect stabilizes transition states in NAS. Experimental validation via Hammett plots (σ values: Cl = +0.23, Br = +0.26) correlates with reaction rates .

Q. What crystallographic methods confirm the absolute configuration of derivatives synthesized from this compound?

- Use Flack’s x parameter or Rogers’ η in X-ray crystallography to determine enantiopolarity. For centrosymmetric near-structures, the x parameter avoids false chirality indications (e.g., simulated intensity data for twin components) .

Q. How can computational docking studies predict the bioactivity of this compound’s derivatives?

- Combine molecular dynamics (MD) and AutoDock Vina to simulate binding to targets (e.g., enzyme active sites). Validate with in vitro assays; for example, sulfonamide derivatives showed IC₅₀ values <1 µM against carbonic anhydrase IX .

Methodological Notes

- Data Contradiction Analysis : Apply iterative hypothesis testing. For example, if elemental analysis (e.g., C, 48.40% calculated vs. 48.80% observed) conflicts with spectral data, re-examine sample homogeneity or calibrate instruments .

- Synthetic Optimization : Design fractional factorial experiments (e.g., varying solvent, temperature, catalyst loading) and analyze via response surface methodology (RSM) to identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。